molecular formula C9H7BrClFO2 B2531978 Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate CAS No. 1389326-19-5

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate

Cat. No.: B2531978
CAS No.: 1389326-19-5
M. Wt: 281.51
InChI Key: MAFZXXZQECZWQZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate is an organic compound with the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate typically involves the esterification of 2-bromo-2-(2-chloro-4-fluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-(2-chloro-4-fluorophenyl)ethanol.

    Oxidation: Formation of 2-bromo-2-(2-chloro-4-fluorophenyl)acetic acid.

Scientific Research Applications

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical entities. These reactions can modulate various biological pathways, depending on the nature of the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-(4-fluorophenyl)acetate: Similar structure but lacks the chlorine atom.

    Methyl 2-bromo-2-(2-chloro-4-methylphenyl)acetate: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness

Methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and its potential interactions with biological targets.

Properties

IUPAC Name

methyl 2-bromo-2-(2-chloro-4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)8(10)6-3-2-5(12)4-7(6)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFZXXZQECZWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-chloro-4-fluorophenylacetate (3.15 g, 15.6 mmol), N-bromosuccinimide (2.77 g, 15.6 mmol) and AIBN (255 mg, 1.56 mmol) were suspended in benzene (50.0 mL) and degassed via N2 stream. The resulting mixture was heated to 80° C. for 12 h. After cooling to rt, the mixture was partially concentrated in vacuo and partitioned between ether and water. The layers were separated, and the organic layer was washed with water and brine. The organics were dried (MgSO4), filtered and concentrated in vacuo. The resulting crude oil was purified by flash chromatography on silica gel (gradient elution; 0%-20% EtOAc/hexanes as eluent) to afford the title compound i-1a. 1HNMR (500 MHz, CDCl3): δ 7.82 (dd, 1H, J=6.0, 8.8 Hz), 7.17 (dd, 1H, J=2.6, 8.3 Hz), 7.08 (m, 1H), 5.88 (s, 1H), 3.84 (s, 3H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Name
Quantity
255 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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